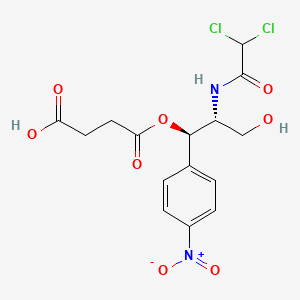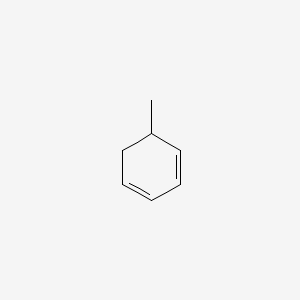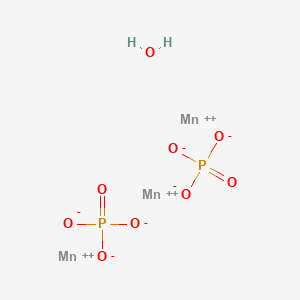
Thiochloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiochloropyrimidine is a heterocyclic compound containing sulfur and chlorine atoms within its pyrimidine ring structure. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The introduction of sulfur and chlorine atoms into the pyrimidine ring enhances its chemical reactivity and potential biological activities. This compound has garnered interest due to its diverse applications in medicinal chemistry, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiochloropyrimidine typically involves the chlorination of thiopyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst such as boric acid. The reaction is carried out in ethylene dichloride as a solvent, with the mixture being heated to reflux. After the addition of thionyl chloride, the reaction mixture is cooled, and the product is isolated by crystallization and vacuum drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Thiochloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiol derivatives.
Cyclization Reactions: this compound can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide, ammonia, and thiols are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products:
- Substitution reactions yield a variety of this compound derivatives with different functional groups.
- Oxidation reactions produce sulfoxides and sulfones.
- Reduction reactions result in thiol derivatives .
Wissenschaftliche Forschungsanwendungen
Thiochloropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.
Biology: this compound derivatives are used as probes to study enzyme mechanisms and as inhibitors of specific biological pathways.
Agriculture: It is utilized in the development of agrochemicals such as herbicides and fungicides.
Material Sciences: this compound-based compounds are explored for their potential use in organic electronics and as precursors for advanced materials.
Wirkmechanismus
The mechanism of action of thiochloropyrimidine and its derivatives involves interaction with specific molecular targets. For instance, in medicinal applications, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfur and chlorine atoms in the compound enhance its binding affinity and specificity towards the target enzymes. Additionally, this compound can modulate signaling pathways by interacting with key proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Thiochloropyrimidine can be compared with other similar compounds such as thiopyrimidine and chloropyrimidine:
Thiopyrimidine: Contains a sulfur atom but lacks chlorine. It has similar reactivity but different biological activities.
Chloropyrimidine: Contains a chlorine atom but lacks sulfur. It is less reactive compared to this compound.
Thiochloropyridine: Contains sulfur and chlorine atoms in a pyridine ring instead of a pyrimidine ring. It has different chemical properties and applications.
This compound stands out due to the combined presence of sulfur and chlorine, which imparts unique reactivity and biological activities .
Eigenschaften
IUPAC Name |
2-chloro-1H-pyrimidine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2S/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKVTWGTAQAXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)



![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)



![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)

